SodiuM 2,4-Dinitrobenzenesulfonate Hydrate

Overview

Description

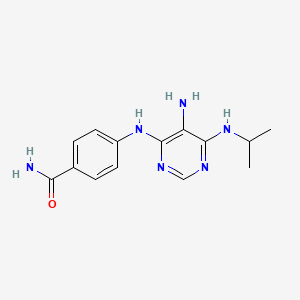

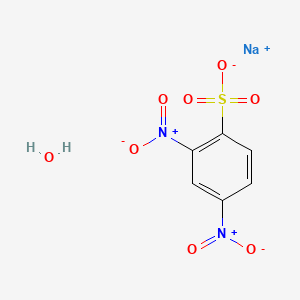

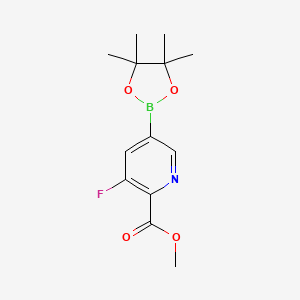

Sodium 2,4-Dinitrobenzenesulfonate Hydrate, also known as 2,4-Dinitrobenzenesulfonic Acid Sodium Salt, is a chemical compound with the molecular formula C6H3N2NaO7S . It is used in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives .

Synthesis Analysis

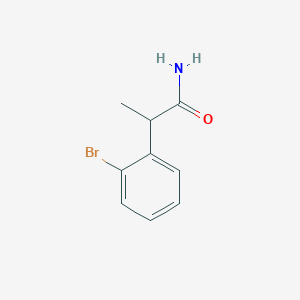

This compound may be used in the synthesis of the corresponding α-hydroxyketone . It can also act as a catalyst in the amidation reaction, which involves the conversion of secondary-benzylic alcohols to N-benzylacetamides .Molecular Structure Analysis

The molecular weight of Sodium 2,4-Dinitrobenzenesulfonate Hydrate is 270.15 g/mol . The InChI Key is GSBYVRKLPCSLNV-UHFFFAOYSA-M .Chemical Reactions Analysis

Sodium 2,4-Dinitrobenzenesulfonate Hydrate may be used to prepare 1-octyl-2-pyrrolidinonium 2,4-dinitrobenzenesulfonate (NOP DNBSA), a Brønsted-acidic ionic liquid, which can catalyze the synthesis of trioxane .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . It is soluble in water and methanol .Scientific Research Applications

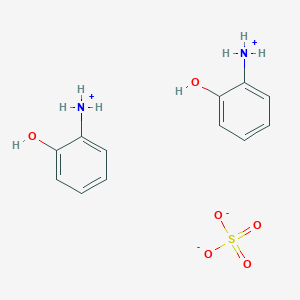

Development of Fluorescent Probes : It's used in creating fluorescent probes. For instance, 4-Methylumbelliferyl-2,4-dinitrobenzenesulfonate, synthesized from 2,4-dinitrobenzenesulfonyl chloride, serves as a fluorogenic probe for sodium new houttuyfonate (SNH), leading to fluorescence increase in reaction solutions (Yang et al., 2010).

Molecular Switching and Ionic Interactions : The compound plays a role in molecular switching through cooperative ionic interactions and charge-assisted hydrogen bonding, as seen in sodium 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzenesulfonate (NaHL) and its interaction with copper(II) nitrate hydrate (Gurbanov et al., 2017).

Removal of Contaminants : It's utilized in the removal of sodium dodecylbenzenesulfonate, a detergent and radioactive atom remover, using surface-functionalized mesoporous silica nanoparticles (Kim et al., 2019).

Crystal Structures and Hydrogen Bond Analysis : Studies have been conducted on the crystal structures and hydrogen bond analysis of various arenesulfonate salts, including l-alanine 2,4-dinitrobenzenesulfonate hydrate (Sudbeck et al., 1995).

Hydrophobic Hydration Studies : Its derivatives are studied for their effects on hydrophobic hydration in polycations, providing insights into the perturbation of hydrophobic and hydrophilic (ionic) hydrations by counterion exchange (Satoh et al., 1991).

Synthesis of Luminescent Lanthanide Coordination Polymers : Reaction of sodium 4-hydroxybenzenesulfonate dihydrate with LnCl3·6H2O leads to the synthesis of novel isomorphous 1-D framework compounds exhibiting luminescence properties (Yang et al., 2008).

Aromatic Nucleophilic Substitution : This compound is used in confirming the anionic σ complex in base-catalyzed rearrangements, aiding in understanding reaction mechanisms (Okada et al., 1978).

Safety and Hazards

properties

IUPAC Name |

sodium;2,4-dinitrobenzenesulfonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O7S.Na.H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;;/h1-3H,(H,13,14,15);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMASPNETDOKIC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N2NaO8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SodiuM 2,4-Dinitrobenzenesulfonate Hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Piperidin-4-yl)imidazo[1,2-b]pyridazine](/img/structure/B8003993.png)

![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)